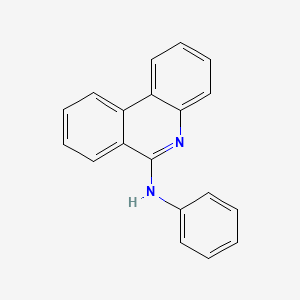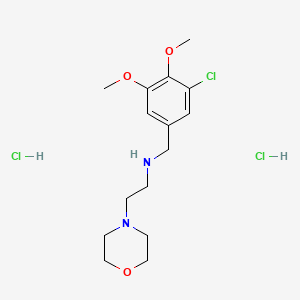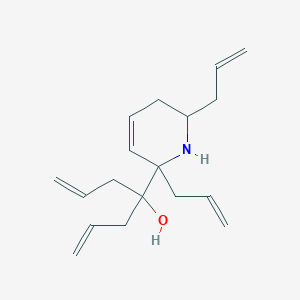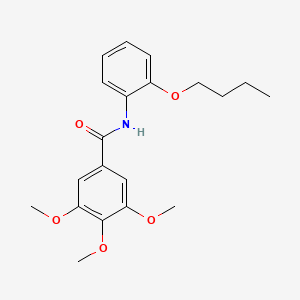
N-phenyl-6-phenanthridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-6-phenanthridinamine (NPP) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenanthridine, which is a heterocyclic aromatic compound. NPP has been synthesized using different methods, and its synthesis has been optimized to increase its yield.
作用機序
The mechanism of action of N-phenyl-6-phenanthridinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-phenyl-6-phenanthridinamine has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation. N-phenyl-6-phenanthridinamine has also been shown to induce apoptosis, which is a form of programmed cell death that is often disrupted in cancer cells.
Biochemical and Physiological Effects
N-phenyl-6-phenanthridinamine has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis. N-phenyl-6-phenanthridinamine has also been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
実験室実験の利点と制限
N-phenyl-6-phenanthridinamine has several advantages for use in lab experiments, including its high purity and stability. N-phenyl-6-phenanthridinamine is also relatively easy to synthesize, making it readily available for research purposes. However, N-phenyl-6-phenanthridinamine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-phenyl-6-phenanthridinamine, including its potential use as a drug candidate for cancer treatment and its applications in organic electronics and materials science. Further research is also needed to fully understand the mechanism of action of N-phenyl-6-phenanthridinamine and its potential side effects. Additionally, the synthesis of N-phenyl-6-phenanthridinamine can be optimized to increase its yield and purity, making it more accessible for research purposes.
合成法
The synthesis of N-phenyl-6-phenanthridinamine can be achieved through different methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the reduction of 6-nitrophenanthridine. The most common method for synthesizing N-phenyl-6-phenanthridinamine is through the Bischler-Napieralski reaction, which involves the reaction of 6-nitrophenanthridine with aniline in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields N-phenyl-6-phenanthridinamine as the main product, along with some side products.
科学的研究の応用
N-phenyl-6-phenanthridinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, N-phenyl-6-phenanthridinamine has been investigated as a potential drug candidate for cancer treatment, due to its ability to inhibit the growth of cancer cells. N-phenyl-6-phenanthridinamine has also been studied for its antibacterial and antiviral properties.
In organic electronics, N-phenyl-6-phenanthridinamine has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). N-phenyl-6-phenanthridinamine has been shown to improve the efficiency and stability of OLEDs, making it a promising material for use in the development of next-generation displays.
In materials science, N-phenyl-6-phenanthridinamine has been investigated for its potential use as a fluorescent probe for detecting metal ions. N-phenyl-6-phenanthridinamine has been shown to selectively bind with certain metal ions, making it a useful tool for monitoring metal ion concentrations in biological and environmental samples.
特性
IUPAC Name |
N-phenylphenanthridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-8-14(9-3-1)20-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRMICVJWDJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Anilinophenanthridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5296277.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5296292.png)

![(3S*,4R*)-3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5296302.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)

![2,4-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5296347.png)
![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)

![1-(2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B5296367.png)